molecular formula C19H21N3O5 B6440616 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549028-45-5

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No.: B6440616
CAS No.: 2549028-45-5
M. Wt: 371.4 g/mol
InChI Key: BKMCBWCLESEMPL-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14812078 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-24-14-11-20-19(21-12-14)27-13-5-7-22(8-6-13)18(23)15-3-2-4-16-17(15)26-10-9-25-16/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMCBWCLESEMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with a methoxy group and a benzodioxine moiety linked through a piperidine unit. The structural formula can be represented as follows:

C16H20N2O4\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Notably, it has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy due to its role in DNA repair mechanisms.

Mechanistic Insights

  • PARP1 Inhibition : The compound competes with NAD+ for binding to the PARP1 enzyme, leading to decreased poly(ADP-ribosyl)ation of target proteins involved in DNA repair processes. This inhibition can sensitize cancer cells to chemotherapy by impairing their ability to repair DNA damage .
  • Receptor Interaction : Similar compounds have shown potential as antagonists for various receptors, suggesting that this compound may also modulate receptor-mediated signaling pathways .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings regarding its inhibitory effects:

Activity AssayIC50 Value (μM)Reference
PARP1 Inhibition5.8
Antiproliferative Activity on Cancer Cells12
Receptor Binding AffinityNot specified

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by the specific substitutions on the pyrimidine and benzodioxine rings. Modifications have been shown to impact potency and selectivity:

  • Methoxy Substitution : Enhances lipophilicity and receptor affinity.
  • Benzodioxine Modifications : Alter interactions with PARP1, affecting inhibitory potency.

A systematic study on analogs revealed that increasing the size or polarity of substituents on the benzodioxine ring often resulted in decreased activity due to steric hindrance or unfavorable interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapeutics : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines when combined with standard chemotherapeutic agents. This suggests a synergistic effect due to PARP1 inhibition .
  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of oxidative stress pathways. This opens avenues for exploring its use in neurodegenerative diseases .

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